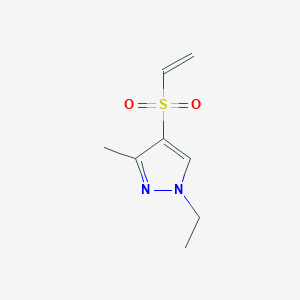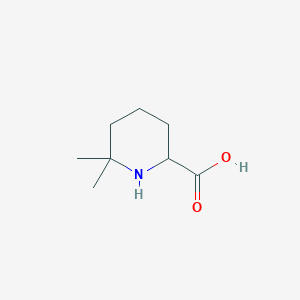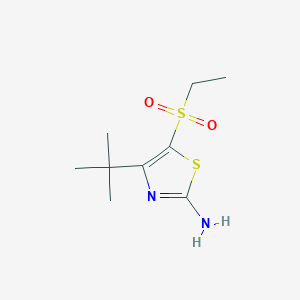![molecular formula C10H9F2NO2 B11783749 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group enhances its chemical stability and biological activity, making it a compound of significant interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and ethyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-ethylphenol with difluoromethyl ether in the presence of a strong base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in large-scale synthesis . These methods allow for efficient production while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the positions adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, organometallic reagents, and strong bases.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets within cells. The compound can inhibit enzymes or disrupt cellular pathways, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby preventing cell division and inducing apoptosis in cancer cells . The difluoromethoxy group enhances its binding affinity to these targets, increasing its potency.
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethoxy)-2-ethylbenzo[d]oxazole
- 4-(Difluoromethoxy)-3-methylbenzo[d]oxazole
- 4-(Difluoromethoxy)-2-methylbenzo[d]oxazole
Comparison: Compared to its analogs, 4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances its chemical stability and biological activity, making it more effective in various applications. Additionally, the ethyl group provides a balance between hydrophobicity and hydrophilicity, improving its solubility and bioavailability .
Propriétés
Formule moléculaire |
C10H9F2NO2 |
|---|---|
Poids moléculaire |
213.18 g/mol |
Nom IUPAC |
4-(difluoromethoxy)-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO2/c1-2-8-13-9-6(14-8)4-3-5-7(9)15-10(11)12/h3-5,10H,2H2,1H3 |
Clé InChI |
UPYSFJUHJQEQTC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=C(O1)C=CC=C2OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)









![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
